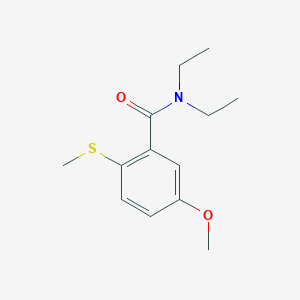![molecular formula C11H10N4O2S B14290187 6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine CAS No. 121041-55-2](/img/structure/B14290187.png)
6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine: is a complex organic compound that features a pyridazine ring substituted with a 3-nitrophenylmethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The nitration of benzyl chloride to form 3-nitrobenzyl chloride.
Thioether Formation: The reaction of 3-nitrobenzyl chloride with a thiol to form 3-nitrobenzyl sulfide.
Cyclization: The cyclization of the intermediate with hydrazine to form the pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl chloride can undergo nucleophilic substitution reactions to form various derivatives.
Cyclization: The formation of the pyridazine ring involves cyclization reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Nucleophiles: Thiols for thioether formation.
Cyclization Agents: Hydrazine for pyridazine ring formation.
Major Products
Reduction: 6-{[(3-Aminophenyl)methyl]sulfanyl}pyridazin-3-amine.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of nitro and sulfanyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group could undergo reduction to form reactive intermediates that damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A simple pyridazine ring without additional substituents.
Pyridazinone: A pyridazine ring with a carbonyl group at the 3-position.
3-Nitrobenzyl Chloride: A precursor used in the synthesis of the target compound.
Uniqueness
6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine is unique due to the combination of a nitro group, a sulfanyl group, and a pyridazine ring. This combination imparts specific chemical and biological properties that are not found in simpler compounds.
Eigenschaften
CAS-Nummer |
121041-55-2 |
|---|---|
Molekularformel |
C11H10N4O2S |
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
6-[(3-nitrophenyl)methylsulfanyl]pyridazin-3-amine |
InChI |
InChI=1S/C11H10N4O2S/c12-10-4-5-11(14-13-10)18-7-8-2-1-3-9(6-8)15(16)17/h1-6H,7H2,(H2,12,13) |
InChI-Schlüssel |
RLMGBQWCFIIFGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


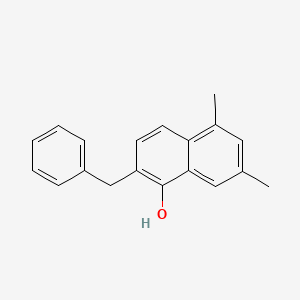
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
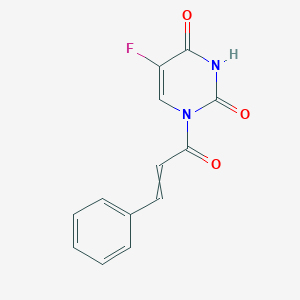
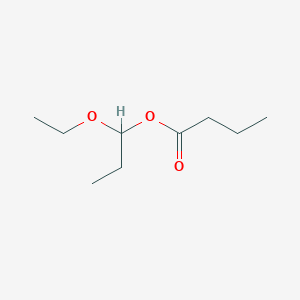
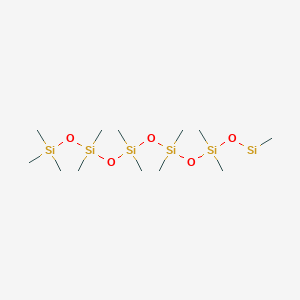
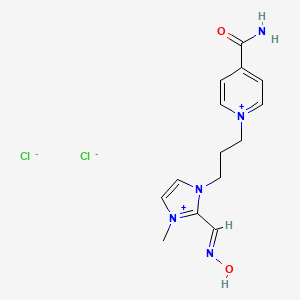
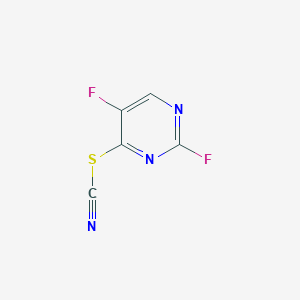
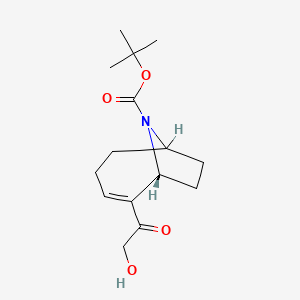
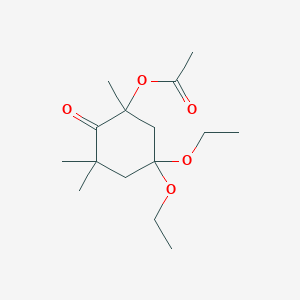
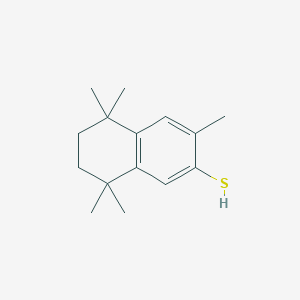
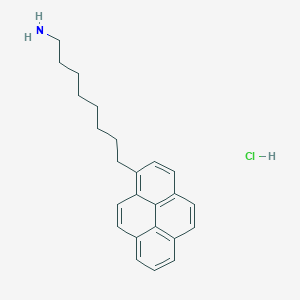
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
